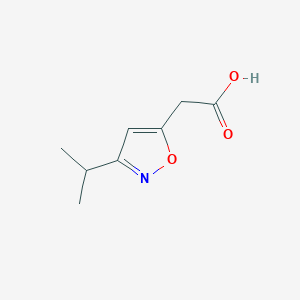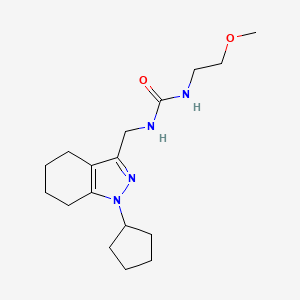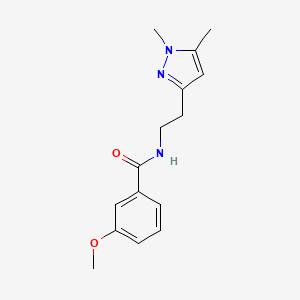![molecular formula C17H23N3O3S B2604031 3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione CAS No. 1225158-36-0](/img/structure/B2604031.png)
3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction involving a 1,3-diketone and a hydrazine. The phenyl ring with the methyl and methylethoxy substituents might be introduced through a substitution reaction .Molecular Structure Analysis
The molecular formula of this compound is C17H23N3O3S, and its molecular weight is 349.45. The presence of multiple rings and functional groups would contribute to the complexity of its structure.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the amino group might participate in acid-base reactions, the pyrazole ring might undergo electrophilic substitution, and the carbonyl groups in the thiolane ring might be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For instance, the presence of an amino group might make it a base in certain conditions, and the presence of carbonyl groups might make it a potential electrophile .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
Pyrazoles serve as versatile scaffolds in organic synthesis and medicinal chemistry. They often act as starting materials for more complex heterocyclic systems, particularly in pharmaceutical research. The tautomeric and conformational preferences of pyrazoles significantly impact their reactivity and biological activities. In the case of 3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione , understanding its structure/reactivity relationships is crucial for designing synthetic methods where it plays a role .
Precursor for Condensed Heterocyclic Systems
(5)-Aminopyrazoles: are widely explored as precursors in the synthesis of condensed heterocyclic systems. Notably, they contribute to the preparation of pyrazolo [1,5-a]pyrimidines . These compounds exhibit interesting structural features and may have applications in drug discovery and development .
Prototropy and Annular Tautomerism
Understanding the prototropic behavior of pyrazoles is essential. Their ability to undergo tautomeric transformations impacts their chemical reactivity. Investigating the annular tautomerism of 3 (5)-aminopyrazoles sheds light on their stability and potential applications .
Heterocyclic Synthesis Strategies
Researchers can leverage 3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione in designing novel synthetic methods. By incorporating this compound, they can explore diverse routes to construct complex heterocyclic frameworks .
Biological Activities and Drug Design
Given the relevance of pyrazoles in medicinal chemistry, investigating the biological activities of compounds containing a pyrazole moiety is crucial. The structural modifications enabled by 3 (5)-aminopyrazoles may lead to the development of new drugs or therapeutic agents .
Applications in Laboratory Research and Chemical Synthesis
In laboratory settings, 3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione serves as an organic synthesis intermediate and pharmaceutical building block. Researchers utilize it during the R&D process and in chemical synthesis for various applications .
Eigenschaften
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-(3-methyl-4-propan-2-yloxyphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-11(2)23-16-5-4-13(8-12(16)3)15-9-17(18)20(19-15)14-6-7-24(21,22)10-14/h4-5,8-9,11,14H,6-7,10,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGOSOMDJAAORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C(=C2)N)C3CCS(=O)(=O)C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2603948.png)

![5-Bromo-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2603951.png)



![3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B2603956.png)
![3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2603960.png)
![(4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone](/img/structure/B2603965.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-isopropyl-1H-pyrazol-4-amine](/img/structure/B2603966.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2603968.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2603970.png)
